5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine
Description
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group and an amine group
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPOZCDBQPBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NS2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiadiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Anticancer Activity
The 1,3,4-thiadiazole scaffold, which includes 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine, has been extensively studied for its anticancer properties. Research has shown that derivatives of this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds derived from this compound have demonstrated growth inhibitory effects against multiple cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. For instance, a study reported that certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- Case Study : A series of 5-(aryl)-1,3,4-thiadiazole-based compounds showed promising results in preclinical trials. One compound was noted for causing cell cycle arrest at the G2/M phase in MCF-7 cells .
Antiviral Activity
This compound has also been investigated for its antiviral properties:
- Activity Against Tobacco Mosaic Virus : Some derivatives have shown significant antiviral activity against Tobacco Mosaic Virus (TMV), with certain compounds achieving approximately 50% inhibition in bioassays .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds derived from this compound:
| Compound | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 5-(2-Chlorophenyl)-1,3,4-thiadiazole | Anticancer (MCF-7) | 0.28 |
| Compound B | 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Antiviral (TMV) | ~50% inhibition |
Synthesis and Characterization
The synthesis of this compound involves several steps that include nucleophilic substitution and cyclodehydration reactions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds.
Synthesis Pathway Overview
- Starting Material : Begin with appropriate chlorinated phenyl precursors.
- Reagents : Use thiourea derivatives for cyclization.
- Characterization : Confirm structures using NMR and IR spectroscopy.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation, leading to anticancer effects. The compound can also disrupt microbial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
2-Chlorophenyl Substituted Compounds: Compounds with a 2-chlorophenyl group often show enhanced biological activity due to the electron-withdrawing nature of the chlorine atom.
Uniqueness
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to the specific combination of the thiadiazole ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .
Biological Activity
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chlorophenyl group attached to a thiadiazole ring, contributing to its biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that this compound demonstrates effective inhibitory action against various bacterial strains. The mechanism is thought to involve the disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Candida albicans | Moderate Activity |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cells demonstrated that this compound induces apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiadiazole derivatives including this compound against MCF-7 cells using the MTT assay. The results indicated a significant reduction in cell viability with an IC50 value comparable to standard chemotherapeutic agents.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis via caspase activation |
| HepG2 | 18.5 | Induction of intrinsic apoptosis |
Anti-inflammatory Effects
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. The compound appears to inhibit pro-inflammatory cytokines and modulate immune responses.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively.
- Apoptosis Induction : Activation of apoptotic pathways is a crucial mechanism in its anticancer activity.
Q & A
Q. What are the standard synthetic routes for 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine?
Methodological Answer: The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives and chlorinated aromatic precursors. For example, a common approach (adapted from structurally similar thiadiazoles) involves refluxing 2-chlorophenyl-substituted carboxylic acids with thiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture . Alternative routes may employ iodine in potassium iodide or sodium hydroxide for cyclocondensation of hydrazide derivatives .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer: Key characterization methods include:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., bond angles, dihedral angles).
- IR spectroscopy : Identifies functional groups like N–H stretching (~3300 cm⁻¹) and C–S vibrations (~650 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton environments (e.g., δ 7.2–7.8 ppm for chlorophenyl protons), while ¹³C NMR confirms carbon assignments.
- HRMS : Validates molecular mass and fragmentation patterns .
Q. What are the critical intermediates in synthesizing this compound?
Methodological Answer: Intermediates often include:
- Thiosemicarbazide derivatives : Formed by reacting chlorophenylcarboxylic acids with hydrazine.
- Cyclized precursors : For example, 5-amino-1,3,4-thiadiazole intermediates generated via POCl₃-mediated cyclization .
- Functionalized hydrazides : Used in multi-step syntheses involving thiocyanate or chloroacetyl chloride .
Q. What safety protocols are recommended for handling and waste disposal?
Methodological Answer:
- Waste segregation : Separate halogenated organic waste (e.g., chlorophenyl byproducts) from aqueous solutions.
- Neutralization : Treat acidic residues (e.g., POCl₃) with sodium bicarbonate before disposal.
- Professional disposal : Collaborate with certified waste management services for halogenated compounds to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT refine structural and electronic insights?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:
- Optimize geometry : Compare calculated bond lengths/angles with X-ray data to validate accuracy.
- Predict electronic properties : Analyze HOMO-LUMO gaps to assess reactivity (e.g., ~4.5 eV for similar thiadiazoles).
- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on UV-Vis spectra .
Q. How do solvent polarity and pH influence UV absorption properties?
Methodological Answer:
- Solvent screening : Measure UV-Vis spectra in solvents of varying polarity (e.g., DMSO, ethanol, water). Polar solvents may redshift absorption due to solvatochromism.
- pH dependence : Protonation/deprotonation of the amine group (-NH₂) alters conjugation, shifting λ_max. For example, acidic conditions (pH < 4) may enhance absorption at ~290 nm .
Q. How can contradictions between experimental and theoretical data be resolved?
Methodological Answer:
- Parameter adjustment : Re-optimize DFT calculations using larger basis sets (e.g., 6-311++G(3df,3pd)) or hybrid functionals (e.g., CAM-B3LYP).
- Crystal packing effects : Account for intermolecular interactions (e.g., hydrogen bonds) in X-ray data that DFT gas-phase models may overlook.
- Vibrational analysis : Compare scaled DFT vibrational frequencies with experimental IR to identify discrepancies .
Q. What role do substituents play in modulating biological or electronic activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl): Enhance electrophilicity of the thiadiazole ring, improving interactions with biological targets.
- Substituent positioning : The 2-chlorophenyl group introduces steric effects, potentially altering binding affinity in enzyme inhibition assays.
- Structure-activity relationships (SAR) : Systematic substitution (e.g., replacing -Cl with -F or -CH₃) can correlate with antimicrobial or antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
